molecular formula C11H12O3 B8618764 3-(3-Methoxy-4-methylphenyl)acrylic acid

3-(3-Methoxy-4-methylphenyl)acrylic acid

Cat. No.: B8618764
M. Wt: 192.21 g/mol
InChI Key: VAQDMGWYJCJJIE-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)acrylic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methoxy-4-methylphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For instance, 3-methoxy-4-methylbenzaldehyde can react with acetic anhydride in the presence of sodium acetate to yield 3-methoxy-4-methylcinnamic acid .

Industrial Production Methods

Industrial production of 3-methoxy-4-methylcinnamic acid often involves optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 3-methoxy-4-methylhydrocinnamic acid.

    Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound with a similar structure but lacking the methoxy and methyl groups.

    4-Methoxycinnamic Acid: Similar structure with a methoxy group but without the methyl group.

    4-Methylcinnamic Acid: Similar structure with a methyl group but without the methoxy group.

Uniqueness

3-(3-Methoxy-4-methylphenyl)acrylic acid is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

VAQDMGWYJCJJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methoxy-4-methylbenzaldehyde (19.3 g, 0.129 mol), carbomethoxy methylene triphenylphosphorane (51 g) in toluene (250 ml) was refluxed for 24 h. The mixture was quenched with aqueous ammonium chloride and extracted with ethyl acetate and concentrated in vacuo to give a residue. The residue was purified by flash chromatography using ethyl acetate-heptane (1:1) to give 3-(3-methoxy-4-methyl-phenyl)acrylic acid methyl ester (27 g, 0.126 mol). A mixture of 3-(3-methoxy-4-methylphenyl)acrylic acid methyl ester (27 g), sodium hydroxide (14 g), water (70 ml), methanol (140 ml) and tetrahydrofuran (70 ml) was refluxed at 50° C. for 1 h. The mixture was concentrated in vacuo and then water added. The mixture was filtered and 5 M HCl was added until precipitation occurred. The mixture was filtered and the solid precipitate washed with water and dried in-vacuo to give 3-(3-methoxy-4-methylphenyl)acrylic acid (23.5 g, 0.122 mol).
Name
3-(3-methoxy-4-methylphenyl)acrylic acid methyl ester
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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